molecular formula C20H18ClN3O5S B2988261 1-((4-chlorophenyl)sulfonyl)-N-(1,3-dioxoisoindolin-5-yl)piperidine-4-carboxamide CAS No. 923398-11-2

1-((4-chlorophenyl)sulfonyl)-N-(1,3-dioxoisoindolin-5-yl)piperidine-4-carboxamide

Cat. No.: B2988261
CAS No.: 923398-11-2
M. Wt: 447.89
InChI Key: PMPOQIXZYSVZIS-UHFFFAOYSA-N
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Description

1-((4-chlorophenyl)sulfonyl)-N-(1,3-dioxoisoindolin-5-yl)piperidine-4-carboxamide is a complex organic compound characterized by its unique molecular structure, which includes a chlorophenylsulfonyl group, a piperidine ring, and a dioxoisoindolin moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-((4-chlorophenyl)sulfonyl)-N-(1,3-dioxoisoindolin-5-yl)piperidine-4-carboxamide typically involves multiple steps, starting with the preparation of the core piperidine ring. The chlorophenylsulfonyl group is introduced through a sulfonylation reaction, followed by the attachment of the dioxoisoindolin moiety via a coupling reaction. Reaction conditions such as temperature, solvent choice, and catalysts are carefully controlled to ensure high yield and purity.

Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve continuous flow chemistry to enhance efficiency and scalability. Advanced techniques such as microwave-assisted synthesis and automated synthesis platforms can also be employed to streamline the production process and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions: 1-((4-chlorophenyl)sulfonyl)-N-(1,3-dioxoisoindolin-5-yl)piperidine-4-carboxamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) and aprotic solvents.

Major Products Formed:

Scientific Research Applications

This compound has shown promise in several scientific research applications:

  • Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in organic synthesis reactions.

  • Biology: The compound has been studied for its biological activity, including potential antimicrobial and anticancer properties.

  • Medicine: Research is ongoing to explore its use as a therapeutic agent, particularly in the treatment of inflammatory and autoimmune diseases.

  • Industry: Its unique chemical properties make it valuable in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 1-((4-chlorophenyl)sulfonyl)-N-(1,3-dioxoisoindolin-5-yl)piperidine-4-carboxamide exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to desired biological outcomes. Further research is needed to fully elucidate its mechanism of action and identify its precise molecular targets.

Comparison with Similar Compounds

  • 1-[(4-chlorophenyl)sulfonyl]piperazine

  • 4,4'-Bis[(4-chlorophenyl)sulfonyl]-1,1'-biphenyl

Uniqueness: 1-((4-chlorophenyl)sulfonyl)-N-(1,3-dioxoisoindolin-5-yl)piperidine-4-carboxamide stands out due to its unique combination of functional groups and its potential applications in various fields. Its structural complexity and biological activity make it a valuable compound for further research and development.

Properties

IUPAC Name

1-(4-chlorophenyl)sulfonyl-N-(1,3-dioxoisoindol-5-yl)piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18ClN3O5S/c21-13-1-4-15(5-2-13)30(28,29)24-9-7-12(8-10-24)18(25)22-14-3-6-16-17(11-14)20(27)23-19(16)26/h1-6,11-12H,7-10H2,(H,22,25)(H,23,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMPOQIXZYSVZIS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(=O)NC2=CC3=C(C=C2)C(=O)NC3=O)S(=O)(=O)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18ClN3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

447.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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